molecular formula C17H19F2N5OS B6130443 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B6130443
M. Wt: 379.4 g/mol
InChI Key: ZJHOTIVHQUYFHT-UHFFFAOYSA-N
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Description

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound featuring a pyridopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, including the formation of the pyridopyrimidine core, introduction of the difluoromethyl group, and attachment of the pyrazolyl substituent. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridopyrimidine core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, organometallics, and catalysts (e.g., palladium) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the pyrazolyl and pyridopyrimidine moieties can interact with enzymes, receptors, or other biomolecules to exert their effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(SEC-BUTYL)-5-(FLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
  • 1-(SEC-BUTYL)-5-(TRIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Uniqueness

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its stability and potential bioactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-butan-2-yl-5-(difluoromethyl)-7-(1,3-dimethylpyrazol-4-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5OS/c1-5-8(2)24-15-13(16(25)21-17(24)26)10(14(18)19)6-12(20-15)11-7-23(4)22-9(11)3/h6-8,14H,5H2,1-4H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHOTIVHQUYFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(C(=CC(=N2)C3=CN(N=C3C)C)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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